N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a central 1,3,5-triazine ring substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge connects the triazine core to a 3-chloro-4-fluorobenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN6O2S/c1-21(2)13-18-12(19-14(20-13)22(3)4)8-17-25(23,24)9-5-6-11(16)10(15)7-9/h5-7,17H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULDTXDHCRFEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Compound Structure and Characteristics
The compound features a 1,3,5-triazine ring substituted with dimethylamino groups and a benzene sulfonamide moiety . Its molecular formula is C₁₄H₁₈ClF₁N₅O₂S, with a molecular weight of approximately 363.84 g/mol. The unique structural components contribute to its reactivity and interaction with biological targets.
| Component | Structure | Notable Features |
|---|---|---|
| 1,3,5-Triazine | Triazine | Contains nitrogen-rich ring structure |
| Benzene Sulfonamide | Benzene Sulfonamide | Known for its antibacterial properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Triazine Intermediate : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
- Coupling Reaction : This intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under controlled conditions to produce the final compound.
The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and selectivity towards specific targets can lead to modulation of enzymatic pathways. Preliminary studies suggest that the compound may exhibit:
- Inhibition of Enzymatic Activity : Particularly in pathways related to cancer cell proliferation.
- Antimicrobial Activity : Due to the presence of sulfonamide groups which are known for their efficacy against bacterial infections.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance:
- In vitro assays demonstrated that related triazine derivatives showed IC50 values in the low micromolar range against various cancer cell lines.
- A study reported that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (a related compound) exhibited potent inhibitory effects on HDAC enzymes with IC50 values as low as 95.48 nM against HDAC3 .
Antimicrobial Effects
The sulfonamide moiety is known for its antimicrobial properties. Compounds containing this functional group have shown effectiveness against a range of bacterial pathogens.
Case Studies
- HDAC Inhibition : A study focused on a structurally similar compound revealed significant inhibition of HDAC enzymes leading to apoptosis in cancer cells . This suggests that this compound may also exert similar effects.
- Antitumor Efficacy in Xenograft Models : Research involving xenograft models demonstrated that related compounds could inhibit tumor growth effectively . This highlights the potential therapeutic applications of triazine-based compounds in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of triazine-sulfonamide hybrids.
Triazine Core Modifications
- Target Compound: Triazine Substituents: 4,6-bis(dimethylamino). Key Features: Electron-rich due to strong electron-donating dimethylamino groups, which may enhance nucleophilicity and binding affinity in biological systems.
- Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide): Triazine Substituents: 4-methoxy, 6-methyl. Key Features: Methoxy and methyl groups provide moderate electron-donating effects. Prosulfuron is a sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants. The trifluoropropyl group enhances lipophilicity and environmental stability .
- Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Triazine Substituents: 4-methoxy, 6-methyl. Key Features: Similar to prosulfuron but with a methyl ester group on the benzoate moiety. Widely used as a post-emergence herbicide due to its systemic activity .
| Compound | Triazine Substituents | Sulfonamide Substituents | Primary Use/Activity |
|---|---|---|---|
| Target Compound | 4,6-bis(dimethylamino) | 3-chloro-4-fluorophenyl | Not explicitly stated |
| Prosulfuron | 4-methoxy, 6-methyl | 2-(3,3,3-trifluoropropyl)phenyl | Herbicide (ALS inhibitor) |
| Metsulfuron Methyl Ester | 4-methoxy, 6-methyl | 2-sulfonylbenzoate (methyl ester) | Herbicide (systemic action) |
Sulfonamide Modifications
- Target Compound: Substituents: 3-chloro-4-fluorophenyl.
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Substituents: Difluorobenzamide with a pyridinyloxy group. Impact: Used as an insect growth regulator; trifluoromethyl and pyridine groups enhance insecticidal activity through chitin synthesis inhibition .
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine :
- Substituents : Trichloromethyl groups on triazine.
- Impact : High halogen content increases reactivity, likely functioning as a photodegradable pesticide or crosslinking agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
